Benzyl 1-phenylethylcarbamate
Description
Benzyl 1-phenylethylcarbamate is a carbamate derivative characterized by a benzyl group linked to a carbamate functional group, which is further substituted with a 1-phenylethyl moiety. This compound is notable for its applications in chiral chromatography, where its stereochemical properties enable enantioselective separation of racemic mixtures. The (S)-configured 1-phenylethylcarbamate, when grafted onto chitin-based chiral stationary phases (CSPs), demonstrates selective interactions with specific analytes, such as benzoin and 2-phenylcyclohexanone, though its enantiorecognition capability is configuration-dependent .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31g/mol |
IUPAC Name |
benzyl N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C16H17NO2/c1-13(15-10-6-3-7-11-15)17-16(18)19-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18) |
InChI Key |
XFSAQXHAIMAZTD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
solubility |
38.3 [ug/mL] |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrogenation Reactions
Benzyl 1-phenylethylcarbamate undergoes catalytic hydrogenation to remove the benzyl protecting group. This reaction is critical for regenerating the free amine:
-
Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol or methanol at room temperature.
-
Products : 1-phenylethylamine and benzyl alcohol.
-
Mechanism : The benzyl group is cleaved via heterolytic C–O bond breaking, facilitated by the adsorption of hydrogen onto the catalyst surface.
Key Data :
| Reaction Scale (mmol) | Catalyst Loading (%) | Yield (%) |
|---|---|---|
| 10 | 5 | 92 |
| 50 | 3 | 88 |
Hydrolysis Reactions
The carbamate group is hydrolyzed under acidic or basic conditions to release the amine:
Acidic Hydrolysis
-
Reagents/Conditions : Concentrated HCl in aqueous solution under reflux .
-
Products : 1-phenylethylamine, CO₂, and benzyl alcohol.
-
Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water.
Basic Hydrolysis
-
Products : Sodium carbonate, benzyl alcohol, and 1-phenylethylamine.
Comparative Yields :
| Condition | Time (h) | Yield (%) |
|---|---|---|
| Acidic | 6 | 85 |
| Basic | 4 | 78 |
Substitution Reactions
The carbamate participates in nucleophilic substitution with amines or alcohols to form ureas or other carbamates:
Urea Formation
-
Reagents/Conditions : Primary amines (e.g., morpholine) in dichloromethane with triethylamine .
-
Products : Unsymmetrical ureas (e.g., N-benzyl-N’-(1-phenylethyl)urea).
-
Mechanism : The carbamate acts as an electrophile, reacting with the amine via a two-step deprotection-substitution sequence .
Example :
| Amine | Solvent | Yield (%) |
|---|---|---|
| Morpholine | THF | 84 |
| tert-Butylamine | DCM | 91 |
Transprotection Reactions
This compound can be converted to other protecting groups:
tert-Butoxycarbonyl (Boc) Protection
-
Reagents/Conditions : Di-tert-butyl dicarbonate (Boc₂O) with DMAP in DCM.
-
Products : tert-Butyl 1-phenylethylcarbamate.
-
Yield : 89% under optimized conditions.
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming benzyl ether byproducts .
-
Radical Pathways : Under UV light, homolytic cleavage of the C–O bond generates benzyl and 1-phenylethylaminyl radicals, which recombine or react with other radicals .
Comparative Reactivity
The benzyl group’s electron-donating nature enhances carbamate stability compared to alkyl variants:
| Carbamate Derivative | Hydrolysis Rate (k, h⁻¹) |
|---|---|
| This compound | 0.12 |
| Methyl 1-phenylethylcarbamate | 0.45 |
Comparison with Similar Compounds
Substituent Effects on Enantioselectivity
The enantiorecognition performance of carbamates in chromatography is highly influenced by substituent type and position. A study comparing 4-substituted phenylcarbamates of chitin revealed that electron-withdrawing groups (e.g., -Cl, -CF₃) enhance chiral recognition, whereas bulky substituents (e.g., -tert-butyl) reduce retention and selectivity . Benzyl 1-phenylethylcarbamate, with its sterically demanding 1-phenylethyl group, exhibits moderate enantioselectivity but is outperformed by 4-methylphenyl-, 4-chlorophenyl-, and 4-trifluoromethylphenyl-carbamates (Table 1).
Table 1: Enantiorecognition Performance of Selected Carbamates
| Carbamate Substituent | Enantiorecognition (α) for Key Analytes | Performance Ranking |
|---|---|---|
| 4-Trifluoromethylphenyl | α = 1.29–1.24 (2-phenylcyclohexanone) | Highest |
| 4-Chlorophenyl | α = 1.29–1.24 (2-phenylcyclohexanone) | High |
| 4-Methylphenyl | α = 1.29–1.24 (2-phenylcyclohexanone) | High |
| 1-Phenylethyl (S-configuration) | α = 1.09–1.03 (benzoin) | Moderate |
| Cycloalkylcarbamates | α = 1.03–1.24 (limited analytes) | Low |
Data sourced from chromatographic studies on chitin-based CSPs .
Comparison with Benzyl[1-Cyano-1-Methylethyl]carbamate
Benzyl[1-cyano-1-methylethyl]carbamate (C₁₂H₁₄N₂O₂, MW 218.25) differs structurally by replacing the 1-phenylethyl group with a cyano-substituted methylethyl chain. While direct enantioselectivity data are unavailable, the structural differences suggest reduced steric hindrance but enhanced dipole interactions, which may influence its utility in separation science or as a synthetic intermediate .
Table 2: Structural and Physical Comparison
| Parameter | This compound | Benzyl[1-Cyano-1-Methylethyl]carbamate |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO₂ (estimated) | C₁₂H₁₄N₂O₂ |
| Molecular Weight | ~255.32 | 218.25 |
| Key Functional Groups | Phenyl, carbamate | Cyano, carbamate |
| Refractive Index | Not reported | 1.526 |
Data inferred from structural analysis and .
Key Research Findings and Implications
Chiral Recognition: The enantioselectivity of this compound is configuration-specific, with the (S)-form showing selectivity for benzoin and 2-phenylcyclohexanone. However, its performance is inferior to 4-substituted phenylcarbamates, underscoring the importance of substituent electronic and steric properties .
Structural Flexibility: Modifying the carbamate’s alkyl or aryl substituents (e.g., introducing cyano groups) can tune physicochemical properties, though this may compromise chiral recognition in chromatography .
Safety Profile : Carbamates’ regulatory status varies; some derivatives lack hazard classifications, while others require stringent handling protocols .
Q & A
Q. What are the recommended laboratory synthesis methods for Benzyl 1-phenylethylcarbamate?
- Methodological Answer : this compound can be synthesized via carbamate bond formation. A common approach involves reacting 1-phenylethylamine with benzyl chloroformate under alkaline conditions (e.g., in the presence of sodium bicarbonate or triethylamine). The reaction is typically conducted in anhydrous dichloromethane or THF at 0–25°C for 1–4 hours. After completion, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Key Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Benzyl chloroformate | DCM | 0–25°C | 2–4 h | 70–85 |
Q. How should this compound be purified to ensure high purity for biochemical assays?
- Methodological Answer : Post-synthesis purification is critical. Use flash column chromatography with a hexane:ethyl acetate (7:3) mobile phase to isolate the compound. Confirm purity via HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm). For crystalline products, recrystallization from ethanol at low temperatures (4°C) can improve yield and purity. Monitor by TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Analyze H and C spectra in CDCl₃. Key peaks include:
- H: δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.9–5.1 ppm (carbamate NH), δ 1.4–1.6 ppm (phenylethyl methyl group).
- C: δ 155–157 ppm (carbamate carbonyl).
- HPLC : Use a Chiralpak AS column (amylose tris[(S)-1-phenylethylcarbamate]) with acetonitrile/water (35:65) to verify enantiopurity .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store in a sealed container at 2–8°C, away from oxidizing agents. Dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound derivatives be optimized for chiral studies?
- Methodological Answer : Employ a Chiralpak AS column (amylose tris[(S)-1-phenylethylcarbamate]) with a mobile phase of acetonitrile/water (35:65 v/v) at 1.0 mL/min. Adjust column temperature to 25–30°C to enhance resolution. For preparative-scale separation, use simulated moving bed (SMB) chromatography. Validate enantiopurity via circular dichroism (CD) spectroscopy .
Q. How do pH and temperature affect the stability of this compound in aqueous buffers?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffers (pH 3–9) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Thermal Stability : Heat samples to 40–80°C in inert atmospheres. Use Arrhenius plots to extrapolate shelf-life.
Key Finding : Degradation is minimal below pH 7 and 40°C, but accelerates in alkaline conditions (>pH 8) .
Q. What role does this compound play as a protecting group in multi-step organic synthesis?
Q. How should researchers address contradictory data in meta-analyses of this compound’s biological activity?
- Methodological Answer : Apply Higgins’ I² statistic to quantify heterogeneity across studies. For example, if I² > 50%, use random-effects models to account for variability. Stratify analysis by experimental variables (e.g., cell lines, dosage). Validate findings via sensitivity analysis or subgroup comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
